2,4,6-Triisopropylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-Triisopropylbenzenesulfonamide involves specific reactions that allow for the introduction of the triisopropylbenzenesulfonyl group into targeted molecules. For example, it has been introduced in high yield into the guanidino function of arginine by the reaction with 2,4,6-triisopropylbenzene-sulfonyl chloride, demonstrating its utility in peptide synthesis (Hartmut Echner & W. Voelter, 1987)).
Molecular Structure Analysis
The molecular structure of 2,4,6-Triisopropylbenzenesulfonamide has been elucidated using X-ray powder diffraction data. The structure is characterized by the presence of four independent asymmetric rotors within the molecule, allowing isopropyl and sulfonamide groups to rotate freely. This molecular flexibility was identified through the application of Monte Carlo methods, revealing a monoclinic P2(1)/c structure (Tremayne et al., 1999)).
Chemical Reactions and Properties
2,4,6-Triisopropylbenzenesulfonamide participates in various chemical reactions, highlighting its versatile chemical properties. It can act as a protective group in the synthesis of complex molecules, particularly in peptide synthesis, where it is selectively cleaved by common reagents (Hartmut Echner & W. Voelter, 1987)).
Physical Properties Analysis
The physical properties of 2,4,6-Triisopropylbenzenesulfonamide, including its crystal structure and intramolecular interactions, have been extensively studied. For instance, the molecules are linked by N-H…O hydrogen bonds into two-dimensional sheets, forming a layered crystal structure that contributes to its physical stability and interactions with other molecules (Tremayne et al., 1999)).
Scientific Research Applications
Synthesis of Macrocycles and Dendrimers : It is used in synthesizing 15-membered triolefinic macrocycles, which are further employed in modifying poly(propyleneimine) dendrimers (Xiao-hong, 2011).
Therapeutic and Antimicrobial Applications : Demonstrating therapeutic potential, it has been active in curing mice of experimental streptococcic infections and exhibits a bacteriostatic effect on the growth of certain molds (Bliss & Long, 1937).
Chemical Synthesis : It plays a role in the preparation of nitriles from carboxylic acids through the Smiles rearrangement process (Huber & Bartsch, 1998).
Peptide Synthesis : Serving as a protecting group for the guanidino function of arginine, it can be cleaved by common reagents used in peptide synthesis (Echner & Voelter, 1987).
Wood-laminating Adhesives : It is involved in the use of condensed tannins from conifer barks as intermediates for formulating water-resistant, cold-setting wood-laminating adhesives (McGraw, Laks, & Hemingway, 1988).
Immunomodulating and Cytoprotecting Properties : Compounds derived from it, such as N-imidazolide and N-triazolide, exhibit immunomodulating and cytoprotecting properties, influencing cell proliferation, energy expenditure, and apoptosis (Belousova et al., 2009).
Membrane Studies : Its derivatives have been used to study the asymmetric distribution of phospholipids in human erythrocyte membranes (Gordesky & Marinetti, 1973).
Amine, Amino Acid, and Protein Determination : An improved method using its derivatives offers greater sensitivity and convenience for determining amines, amino acids, and proteins (Snyder & Sobocinski, 1975).
DNA Interaction and Anticancer Activity : It plays a role in governing the interaction with DNA, affecting DNA cleavage efficiency and antiproliferative activity (González-Álvarez et al., 2013).
Crystal Structure Analysis : The crystal structure of 2,4,6-triisopropylbenzenesulfonamide has been solved, showing intramolecular flexibility (Tremayne et al., 1999).
Wastewater Treatment : It has been used in studies related to the degradation of pollutants in synthetic wastewater (Kruanak & Jarusutthirak, 2019).
Chromatography : It serves as a reagent in automated amino acid chromatography, though it has lower sensitivity to the imino acid proline (Brown, 1968).
Safety And Hazards
The safety data sheet for 2,4,6-Triisopropylbenzenesulfonamide suggests that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .
properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMNQLMPSVOZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352973 | |
Record name | 2,4,6-Triisopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triisopropylbenzenesulfonamide | |
CAS RN |
105536-22-9 | |
Record name | 2,4,6-Triisopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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